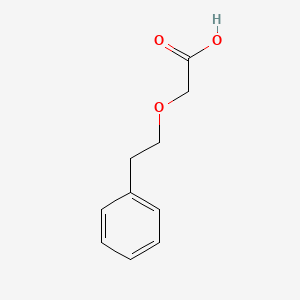

2-(2-Phenylethoxy)acetic acid

描述

2-(2-Phenylethoxy)acetic acid is a phenylacetic acid derivative characterized by a phenylethoxy group (–O–CH2CH2–C6H5) attached to the acetic acid backbone.

Synthesis: The compound can be synthesized via nucleophilic substitution reactions, where phenylethanol derivatives react with halogenated acetic acid precursors under basic conditions. For instance, analogous compounds like 2-(phenylmethoxy)acetic acid derivatives are synthesized by reacting 2-phenylethanol with chloroacetamide or related reagents, achieving yields of 70–79% . Similar methods, involving hydrolysis of ester intermediates (e.g., methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate) with aqueous KOH, yield phenylacetic acid derivatives with high efficiency (78.57% yield) .

属性

IUPAC Name |

2-(2-phenylethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWVOXVRHTACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527971 | |

| Record name | (2-Phenylethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81228-03-7 | |

| Record name | 2-(2-Phenylethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Phenylethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethoxy)acetic acid typically involves the reaction of phenylethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenylethanol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

2-(2-Phenylethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of phenylacetic acid or phenylacetone.

Reduction: Formation of 2-(2-phenylethoxy)ethanol.

Substitution: Formation of nitrophenylethoxyacetic acid, sulfonylphenylethoxyacetic acid, or halophenylethoxyacetic acid.

科学研究应用

2-(2-Phenylethoxy)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

作用机制

The mechanism of action of 2-(2-Phenylethoxy)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic pathways. For example, it may inhibit certain enzymes involved in the synthesis of fatty acids or proteins, leading to altered cellular functions .

相似化合物的比较

Table 1: Molecular Properties of Selected Phenylacetic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | C10H12O3 | 180.20 | Phenylethoxy (–O–CH2CH2–C6H5) |

| 2-Naphthoxyacetic acid | C12H10O3 | 202.21 | Naphthyloxy (–O–C10H7) |

| 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid | C16H16O4 | 280.29 | Benzyloxy (–O–CH2–C6H5), methoxy (–OCH3) |

| 2-[3-(2-Phenylethoxy)propoxy]acetic acid | C13H18O4 | 238.28 | Extended ether chain (–O–CH2CH2–C6H5–O–CH2CH2CH2–) |

| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | C6H13NO4 | 163.17 | Aminoethyl ether (–O–CH2CH2–NH2) |

Key Observations :

- Electron-Donating Effects : The phenylethoxy group in this compound is electron-donating, reducing the acidity of the carboxylic acid group compared to derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) .

- Solubility: The compound’s solubility in polar solvents is lower than that of amino-substituted analogs like 2-(2-(2-aminoethoxy)ethoxy)acetic acid, where the amino group enhances hydrophilicity .

Key Observations :

- Base Influence : Reactions using KOH (as in ) generally yield >70% for phenylacetic acid derivatives, whereas NaOH-based methods (e.g., for 2-naphthoxyacetic acid) achieve higher yields (~85–90%) due to milder conditions .

- Ester Intermediates : Hydrolysis of ester precursors (e.g., methyl esters) is a common step, with yields sensitive to reaction time and temperature .

Physicochemical and Functional Comparisons

Key Observations :

- Agrochemical Use : 2-Naphthoxyacetic acid is widely used as a plant growth regulator due to its stability and bioactivity, outperforming simpler phenylacetic acids in certain agricultural applications .

生物活性

2-(2-Phenylethoxy)acetic acid, also known as phenylacetic acid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

Chemical Formula: C10H12O3

CAS Number: 81228-03-7

The compound features a phenylethoxy group attached to an acetic acid moiety, which contributes to its unique biological profile. The presence of the phenyl group is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Anti-inflammatory Activity: Research indicates that derivatives of phenylacetic acid exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This mechanism is crucial for conditions such as arthritis and other inflammatory diseases .

- Analgesic Effects: The compound has been observed to possess analgesic properties, potentially through the modulation of pain pathways in the central nervous system. It may inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity: Some studies suggest that this compound demonstrates antimicrobial properties against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Enzyme Interactions

The compound interacts with several enzymes that are critical for its pharmacological effects:

- Cyclooxygenase Inhibition: By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

- Acetylcholinesterase Inhibition: Similar compounds have shown potential in inhibiting acetylcholinesterase, which could enhance cholinergic signaling.

Cellular Effects

In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis in various cancer cell lines, indicating potential anticancer activity. For instance, it has been shown to induce apoptosis in HeLa cells through the activation of caspase pathways.

Case Study: Anti-inflammatory Activity

A study involving a series of substituted phenylacetic acids indicated that this compound exhibited significant anti-inflammatory activity in animal models of adjuvant-induced arthritis. The results highlighted a reduction in swelling and pain scores compared to control groups .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well absorbed following oral administration, with peak plasma concentrations reached within a few hours. Metabolism occurs primarily via conjugation pathways, leading to the formation of glucuronides that are excreted in urine .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(4-Chlorophenoxy)acetic Acid | Anti-inflammatory | COX inhibition |

| Phenylacetic Acid | Antimicrobial | Membrane disruption |

| 2-(4-Methylphenoxy)acetic Acid | Analgesic | Central nervous system modulation |

This table illustrates how variations in the phenoxy group influence biological activity and therapeutic potential.

常见问题

Q. Key Data from Literature

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Etherification | K₂CO₃, acetonitrile, 50°C, 24h | 75% | 95% | |

| Oxidation | TEMPO/NaBr/TCCA, 0–5°C | 91% | 99.8% |

Basic: How can researchers ensure structural fidelity during characterization?

Answer:

NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the phenylethoxy group (δ 7.2–7.4 ppm for aromatic protons) and the acetic acid moiety (δ 3.6–4.0 ppm for ether-linked CH₂ and δ 170–175 ppm for carboxylic carbon) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂O₃ at m/z 193.2) .

IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How can contradictory data on reaction yields be resolved in related derivatives?

Answer:

Discrepancies in yields (e.g., 34–74% in thiazolidinone derivatives ) often arise from:

Catalyst Loading : Variations in TEMPO or NaBr concentrations (0.1–1 mmol) significantly impact oxidation efficiency .

Reaction Time : Extended reaction times (e.g., 24h vs. 3h) may lead to side reactions, reducing yield .

Work-Up Protocols : Differences in purification (e.g., recrystallization vs. column chromatography) affect purity and yield calculations.

Mitigation Strategy : Standardize reaction conditions (solvent, temperature) and validate purity via HPLC before yield comparisons .

Advanced: What computational approaches support the design of bioactive derivatives?

Answer:

Docking Studies : Use software like AutoDock to model interactions between this compound derivatives and target proteins (e.g., aldose reductase for diabetes therapeutics) .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity to prioritize synthesis targets .

MD Simulations : Assess stability of drug-target complexes under physiological conditions .

Example : Derivatives with 4-benzyloxy-3-methoxy substitutions showed enhanced diuretic activity due to improved hydrophobic interactions .

Advanced: How are biological activities of derivatives evaluated in drug discovery?

Answer:

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against targets like aldose reductase (e.g., IC₅₀ = 0.85 µM for diabetes-related derivatives ).

- Cytotoxicity : Use MTT assays on cell lines (e.g., HepG2) to assess safety margins .

Metabolic Stability : Incubate compounds with liver microsomes to evaluate half-life and CYP450 interactions .

ADME Profiling : Assess solubility (logP), plasma protein binding, and permeability (Caco-2 models) .

Basic: What solvents and temperatures optimize etherification steps?

Answer:

- Solvent : Acetonitrile or acetone for balanced polarity and low nucleophilic interference .

- Temperature : 50–60°C for optimal reaction kinetics without side-product formation .

- Base : K₂CO₃ (3 mmol) ensures efficient deprotonation of hydroxyl groups .

Critical Note : Avoid protic solvents (e.g., water) to prevent hydrolysis of intermediates .

Advanced: What strategies mitigate safety risks during synthesis?

Answer:

Exothermic Control : Use ice baths (0–5°C) during oxidations to prevent runaway reactions .

Toxic By-Products : Employ scavengers (e.g., isopropanol) to quench reactive intermediates like hypochlorous acid .

Ventilation : Handle volatile reagents (e.g., TCCA) in fume hoods to avoid inhalation risks .

Basic: How is purity validated for research-grade compounds?

Answer:

HPLC : Use C18 columns with UV detection (λ = 254 nm); >95% purity required for biological assays .

Melting Point : Compare observed values (e.g., 160–246°C ) with literature data.

Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C₁₀H₁₁NO₃: Calc. C 62.16%, H 5.70%; Found C 62.05%, H 5.68%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。